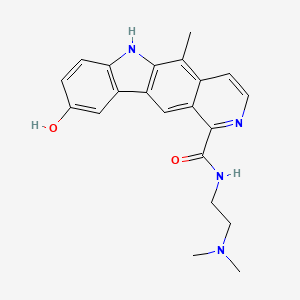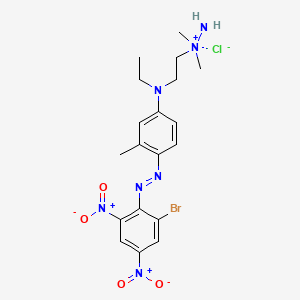
Qrj6BQ5yhr
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3-Bis(3-tert-butyl-4-hydroxyphenyl)butanoic acid: is a compound with the molecular formula C24H32O4 and a molecular weight of 384.5085 g/mol . This compound is known for its unique structure, which includes two tert-butyl groups and two hydroxyphenyl groups attached to a butanoic acid backbone.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of 3,3-Bis(3-tert-butyl-4-hydroxyphenyl)butanoic acid involves several steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as tert-butylphenol and butanoic acid derivatives.
Reaction Conditions: The reaction typically involves the use of strong acids or bases as catalysts, along with specific temperature and pressure conditions to facilitate the formation of the desired product.
Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of automated systems and advanced monitoring techniques ensures consistent quality and adherence to safety standards.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the hydroxy groups to corresponding alcohols or other reduced forms.
Substitution: The tert-butyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols.
Aplicaciones Científicas De Investigación
Chemistry:
Catalysis: The compound can be used as a catalyst in various organic reactions, enhancing reaction rates and selectivity.
Material Science: It is utilized in the synthesis of advanced materials with specific properties, such as polymers and coatings.
Biology:
Antioxidant: Due to its hydroxyphenyl groups, the compound exhibits antioxidant properties, making it useful in biological studies related to oxidative stress and aging.
Medicine:
Pharmaceuticals: The compound’s unique structure allows it to interact with biological targets, making it a potential candidate for drug development and therapeutic applications.
Industry:
Stabilizers: It is used as a stabilizer in the production of plastics and other materials to prevent degradation and enhance longevity.
Mecanismo De Acción
The mechanism of action of 3,3-Bis(3-tert-butyl-4-hydroxyphenyl)butanoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Pathways: It may influence signaling pathways related to oxidative stress, inflammation, and cell proliferation.
Comparación Con Compuestos Similares
- 3,3-Bis(3-tert-butyl-4-hydroxyphenyl)propanoic acid
- 3,3-Bis(3-tert-butyl-4-hydroxyphenyl)pentanoic acid
Uniqueness:
- Structure: The presence of two tert-butyl groups and two hydroxyphenyl groups attached to a butanoic acid backbone makes it unique compared to similar compounds.
- Properties: Its antioxidant properties and potential applications in various fields highlight its distinctiveness.
Propiedades
Número CAS |
52406-24-3 |
|---|---|
Fórmula molecular |
C24H32O4 |
Peso molecular |
384.5 g/mol |
Nombre IUPAC |
3,3-bis(3-tert-butyl-4-hydroxyphenyl)butanoic acid |
InChI |
InChI=1S/C24H32O4/c1-22(2,3)17-12-15(8-10-19(17)25)24(7,14-21(27)28)16-9-11-20(26)18(13-16)23(4,5)6/h8-13,25-26H,14H2,1-7H3,(H,27,28) |
Clave InChI |
ZLFHNCHMEGLFKL-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=C(C=CC(=C1)C(C)(CC(=O)O)C2=CC(=C(C=C2)O)C(C)(C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


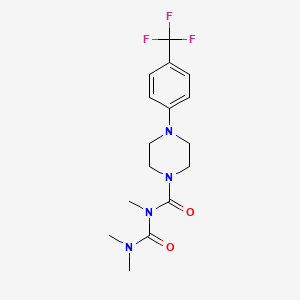
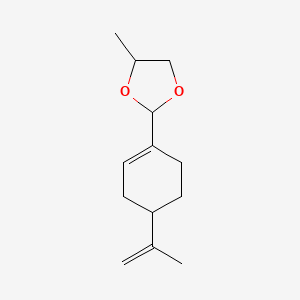
![(E)-but-2-enedioic acid;[1-(2,5-dioxopyrrolidin-1-yl)-3-(4-pyridin-2-ylpiperazin-1-yl)propan-2-yl] cyclohexanecarboxylate](/img/structure/B12773172.png)


![(2R,3S)-2-[3-(4,5-dichlorobenzimidazol-1-yl)propyl]piperidin-3-ol;dihydrochloride](/img/structure/B12773196.png)
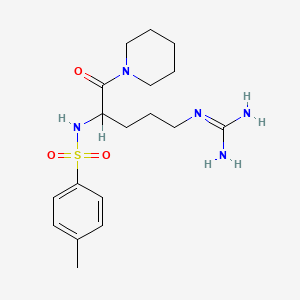
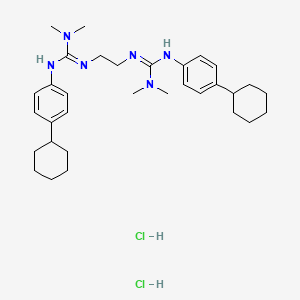
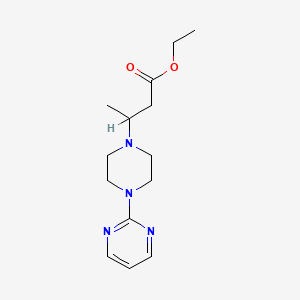
![(E)-but-2-enedioic acid;N,N-dipropyl-3-azatricyclo[6.4.1.04,13]trideca-1,4,6,8(13)-tetraen-10-amine](/img/structure/B12773215.png)

